2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
The compound “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one” is an organic compound containing functional groups such as an amino group (-NH2), a hydroxy group (-OH), a trifluoromethyl group (-CF3), and a pyrrolidine ring (a five-membered ring containing nitrogen). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrrolidine ring substituted with a hydroxy and a trifluoromethyl group, and a two-carbon chain extending from one of the carbons of the ring, with a terminal amino group and a carbonyl group on the first carbon .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the conditions and the reagents present. The amino group could participate in acid-base reactions, the hydroxy group could be involved in condensation or substitution reactions, and the trifluoromethyl group could potentially be involved in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of polar groups like -OH and -NH2 would likely make this compound polar and potentially soluble in polar solvents. The trifluoromethyl group could add to the compound’s stability and could influence its reactivity .Scientific Research Applications
Synthesis and Characterization
Preparation of β-Hydroxy-α-Amino Acid : This study detailed the synthesis of chiral β-hydroxy-α-amino acids as key intermediates for pharmaceuticals, utilizing recombinant d-threonine aldolase enzymes. An efficient fermentation process for producing these enzymes in E. coli was developed, significantly improving the enzymes' stability and yield of the desired product through crystallization directly from the reaction mixture (Goldberg et al., 2015).
Synthesis of Pyrrolidin-2-ones Derivatives : Research into pyrrolidin-2-ones and their derivatives highlighted their potential as a class of non-aromatic heterocyclic compounds with various biological activities. The study explored the synthesis conditions, chemical properties, and biological activities of these compounds, emphasizing their importance in medicinal chemistry (Rubtsova et al., 2020).
Complexation to Cadmium(II) : This study reported the synthesis of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine and its complexation to Cadmium(II). The complex [Cd(L)I2]·H2O was characterized by various spectroscopic methods and single-crystal X-ray diffraction, revealing a distorted octahedral geometry around the cadmium atom (Hakimi et al., 2013).
Biological Activity and Medicinal Chemistry
- Antibacterial Activity : The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were investigated. Some compounds showed significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Egawa et al., 1984).
Coordination Chemistry
- Unsymmetrical Tripodal Amines : A study on unsymmetrical N-capped tripodal amines containing a pyridine-armed N3O2-donor set and their coordination chemistry with zinc(II) was conducted. The synthesis, characterization, and theoretical studies of these complexes provided insights into their potential applications in coordination chemistry and catalysis (Keypour et al., 2018).
Future Directions
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . Pyrrolidine compounds have been found to have different biological profiles due to the different binding modes to enantioselective proteins .
Properties
IUPAC Name |
2-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-5(12)6(14)13-3-2-7(15,4-13)8(9,10)11/h5,15H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROAICSDUQCJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(C(F)(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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